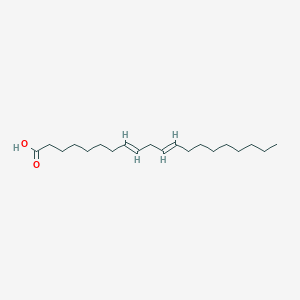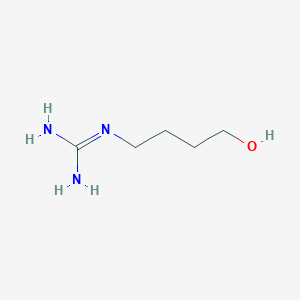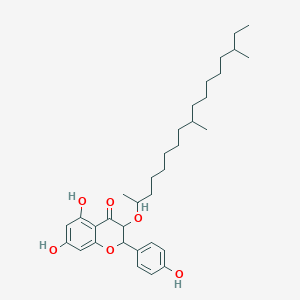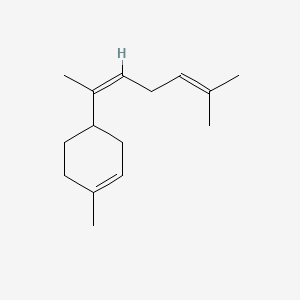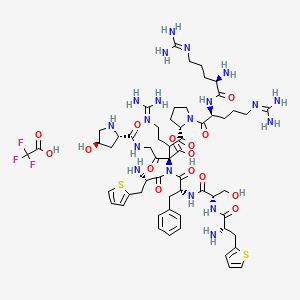
Aaphg-tfa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aaphg-tfa is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Aaphg-tfa is a peptide that is synthesized using a specific method and has been found to have several biochemical and physiological effects.
作用機序
Aaphg-tfa functions by binding to specific proteins and disrupting their function. The exact mechanism of action is not well understood, but it is believed that Aaphg-tfa binds to specific regions of proteins, causing conformational changes that lead to the disruption of protein-protein interactions or inhibition of protein activity.
Biochemical and Physiological Effects:
Aaphg-tfa has been found to have several biochemical and physiological effects. In vitro studies have shown that Aaphg-tfa can inhibit the activity of specific enzymes and disrupt protein-protein interactions. In vivo studies have shown that Aaphg-tfa can reduce inflammation and improve insulin sensitivity.
実験室実験の利点と制限
One of the primary advantages of using Aaphg-tfa in lab experiments is its specificity. Aaphg-tfa can be designed to target specific proteins, allowing researchers to study the effects of disrupting specific protein-protein interactions or inhibiting specific protein activity. Additionally, Aaphg-tfa is relatively easy to synthesize using SPPS.
One of the limitations of using Aaphg-tfa in lab experiments is its potential toxicity. Aaphg-tfa has been found to be toxic at high concentrations, and care must be taken when working with the compound. Additionally, Aaphg-tfa may not be effective in vivo, as its mechanism of action may be disrupted by other factors in the body.
将来の方向性
There are several potential future directions for the study of Aaphg-tfa. One direction is the development of more specific and potent Aaphg-tfa analogs. Another direction is the study of the in vivo effects of Aaphg-tfa, including its potential as a therapeutic agent for various diseases. Additionally, Aaphg-tfa could be used as a tool to study protein-protein interactions in complex systems, such as the human body.
Conclusion:
In conclusion, Aaphg-tfa is a peptide that has significant potential in scientific research. Its specificity and ability to disrupt protein-protein interactions make it a valuable tool for studying the function of specific proteins. However, its potential toxicity and limitations in vivo must be considered when working with the compound. With further research, Aaphg-tfa could have significant applications in the development of new therapies for various diseases.
合成法
Aaphg-tfa is synthesized using solid-phase peptide synthesis (SPPS). SPPS is a widely used method for synthesizing peptides in the laboratory. The method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a resin. The amino acids are protected with specific chemical groups to prevent unwanted reactions during the synthesis process. Once the peptide chain is complete, the protection groups are removed, and the peptide is cleaved from the resin.
科学的研究の応用
Aaphg-tfa has several potential applications in scientific research. One of the primary applications is in the study of protein-protein interactions. Aaphg-tfa can be used as a tool to disrupt specific protein-protein interactions and study the resulting effects. Additionally, Aaphg-tfa can be used to study the function of specific proteins by inhibiting their activity.
特性
IUPAC Name |
(2R)-3-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[[(2S)-2-amino-3-thiophen-2-ylpropanoyl]-[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)-2-[2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]pentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H83N19O13S2.C2HF3O2/c57-35(13-4-17-66-53(60)61)45(80)71-38(14-5-18-67-54(62)63)50(85)74-20-6-15-42(74)44(79)34(16-19-68-55(64)65)56(52(87)88,43(78)28-70-47(82)39-24-31(77)27-69-39)75(49(84)37(59)26-33-12-8-22-90-33)51(86)40(23-30-9-2-1-3-10-30)72-48(83)41(29-76)73-46(81)36(58)25-32-11-7-21-89-32;3-2(4,5)1(6)7/h1-3,7-12,21-22,31,34-42,69,76-77H,4-6,13-20,23-29,57-59H2,(H,70,82)(H,71,80)(H,72,83)(H,73,81)(H,87,88)(H4,60,61,66)(H4,62,63,67)(H4,64,65,68);(H,6,7)/t31-,34?,35-,36+,37+,38+,39+,40-,41+,42+,56-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVVQNCLFABNRW-USEXEYBZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)C(=O)C(CCN=C(N)N)C(C(=O)CNC(=O)C2CC(CN2)O)(C(=O)O)N(C(=O)C(CC3=CC=CS3)N)C(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC5=CC=CS5)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)C(=O)C(CCN=C(N)N)[C@@](C(=O)CNC(=O)[C@@H]2C[C@H](CN2)O)(C(=O)O)N(C(=O)[C@H](CC3=CC=CS3)N)C(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H84F3N19O15S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
103412-42-6 (Parent) |
Source


|
| Record name | B 3824 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111317750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
1408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111317-75-0 |
Source


|
| Record name | B 3824 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111317750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

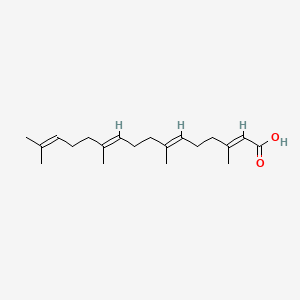
![(1R,2R,6S,7S,8R,10S,11S,12R,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-[(1E,3E)-trideca-1,3-dienyl]-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1231301.png)
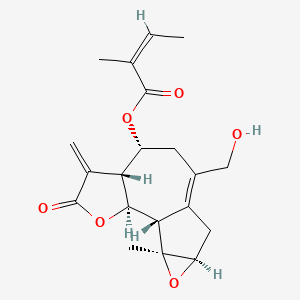
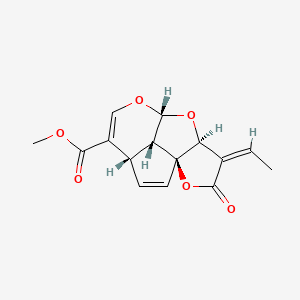
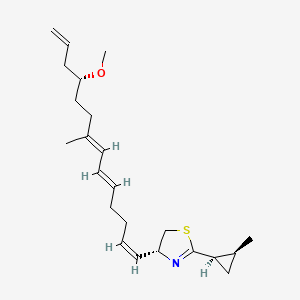
![3-[2-(1-piperidinyl)ethylthio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1231311.png)

![[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]-(phenylmethyl)phosphinic acid](/img/structure/B1231313.png)
![4-tert-butyl-N-[6-[(2R)-2,3-dihydroxypropoxy]-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl]benzenesulfonamide](/img/structure/B1231317.png)
